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5-Amino-2-bromo-4-chlorobenzoic acid

Cat. No.: B12336788
M. Wt: 250.48 g/mol
InChI Key: XABXPJNDUNWRFB-UHFFFAOYSA-N
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Description

Significance of Multifunctionalized Aromatic Carboxylic Acids in Chemical Research

Multifunctionalized aromatic carboxylic acids are crucial building blocks in chemical research, prized for their structural diversity and reactivity. These compounds, which possess multiple distinct functional groups on an aromatic core, serve as versatile starting materials for creating a vast array of more complex molecules. Their utility is prominent in the development of pharmaceuticals, agrochemicals, and materials science. glindiachemicals.com

In the field of medicinal chemistry, the varied functional groups can interact with biological targets in multiple ways, allowing for the fine-tuning of a molecule's pharmacological profile. For instance, the carboxylic acid group can act as a hydrogen bond donor or acceptor, while other substituents modulate properties like solubility, lipophilicity, and metabolic stability.

Furthermore, these compounds are extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). glindiachemicals.com The carboxylate groups readily coordinate with metal ions, while the other functionalities can direct the resulting architecture and impart specific properties, such as luminescence, porosity, or catalytic activity. The thermal stability and semi-rigid nature of these aromatic acids make them ideal for constructing robust and functional materials.

Overview of the Chemical and Synthetic Utility of 5-Amino-2-bromo-4-chlorobenzoic Acid and Related Isomers

This compound is a prime example of a multifunctionalized aromatic scaffold. Its structure contains three distinct types of functional groups: a carboxylic acid, an amino group, and two different halogen atoms (bromine and chlorine). This unique combination makes it a highly valuable intermediate in organic synthesis. The carboxylic acid can undergo esterification or amidation, the amino group can be acylated, alkylated, or converted into a diazonium salt for further transformations, and the carbon-halogen bonds are reactive sites for nucleophilic aromatic substitution or, more commonly, for metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The differential reactivity of the C-Br versus the C-Cl bond (the C-Br bond is generally more reactive in cross-coupling) offers the potential for selective, sequential functionalization.

While specific, in-depth research literature on this compound is not extensive, its utility can be inferred from its structure and the well-established chemistry of its functional groups. It is recognized as an important intermediate in various synthetic pathways.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol nih.gov
IUPAC Name This compound
Physical State Solid
Topological Polar Surface Area 63.3 Ų nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 1 nih.gov

The synthetic potential of this scaffold is further highlighted by examining its related isomers, which are key intermediates in various industrial and pharmaceutical applications.

5-Bromo-2-chlorobenzoic acid : This isomer is a significant building block in the synthesis of pharmaceuticals, agrochemicals, and materials. glindiachemicals.com It is notably used as a key intermediate in the production of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes, such as Dapagliflozin and Empagliflozin. google.com Its synthesis often starts from 2-chlorobenzoic acid, which undergoes bromination. chemicalbook.com The reactivity of its halogen atoms is central to its utility in building more complex molecular architectures. glindiachemicals.com

5-Amino-2-chlorobenzoic acid : This compound serves as a versatile intermediate in pharmaceutical and chemical synthesis. guidechem.com It is used in the preparation of potent and selective Bcl-xL inhibitors, which are investigated in cancer therapy. chemicalbook.com Furthermore, it can be converted into 2-chloro-5-iodobenzoic acid, another crucial starting material for SGLT-2 inhibitors, through a diazotization reaction followed by treatment with potassium iodide. guidechem.com Its applications also extend to peptide synthesis. sigmaaldrich.comsigmaaldrich.com

2-Amino-5-bromo-4-chlorobenzoic acid : Also known as 5-Bromo-4-chloroanthranilic acid, this isomer is another important intermediate. nih.gov Its structure is available for use in the synthesis of various complex molecules, and patents associated with this chemical structure indicate its relevance in research and development. nih.gov

The varied substitution patterns on the aminobenzoic acid ring among these isomers lead to different chemical properties and reactivities, allowing chemists to select the most suitable building block for a specific synthetic target.

Table 2: Comparison of this compound and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Applications/SignificanceCAS Number
This compound C₇H₅BrClNO₂250.48Synthetic Intermediate150812-33-2
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂235.46 sigmaaldrich.comIntermediate for SGLT-2 inhibitors, agrochemicals, and materials science. glindiachemicals.comgoogle.com21739-92-4 sigmaaldrich.com
5-Amino-2-chlorobenzoic acid C₇H₆ClNO₂171.58 sigmaaldrich.comIntermediate for Bcl-xL inhibitors, peptide synthesis, and SGLT-2 inhibitors. guidechem.comchemicalbook.comsigmaaldrich.com89-54-3 sigmaaldrich.com
2-Amino-5-bromo-4-chlorobenzoic acid C₇H₅BrClNO₂250.48 nih.govSynthetic intermediate in R&D. nih.gov50419-88-0 nih.gov

An exploration into the synthesis of this compound reveals a multi-step process reliant on precise control of regiochemistry. The strategic introduction of bromo, chloro, and amino functionalities onto the benzoic acid framework requires a deep understanding of directing group effects and the application of specific reaction protocols. This article details the synthetic methodologies for this complex molecule and its key precursors, adhering to a structured examination of halogenation, amination, and functional group conversions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B12336788 5-Amino-2-bromo-4-chlorobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

5-amino-2-bromo-4-chlorobenzoic acid

InChI

InChI=1S/C7H5BrClNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

XABXPJNDUNWRFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Br)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 Amino 2 Bromo 4 Chlorobenzoic Acid

Aromatic Substitution Reactions at the Core Ring

The benzene (B151609) ring of 5-Amino-2-bromo-4-chlorobenzoic acid is substituted with both activating and deactivating groups, which influences its susceptibility to aromatic substitution reactions.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. msu.edu The rate and position of this attack are governed by the nature of the substituents already present on the ring. libretexts.orglibretexts.org

Amino Group (-NH₂): The amino group at C5 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org

Halogens (-Br, -Cl): The bromine at C2 and chlorine at C4 are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because they can donate electron density through resonance via their lone pairs. libretexts.orgmasterorganicchemistry.com

Carboxylic Acid (-COOH): The carboxylic acid group at C1 is a deactivating group and a meta-director, withdrawing electron density from the ring both inductively and by resonance. libretexts.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-COOH C1 Deactivating meta
-Br C2 Deactivating ortho, para
-Cl C4 Deactivating ortho, para

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. pressbooks.publibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.orglibretexts.org

The this compound molecule is a candidate for SNAr reactions due to the presence of two halogen leaving groups and electron-withdrawing substituents (-COOH, -Cl, -Br). The electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex, facilitating the reaction. libretexts.orgyoutube.com

The reaction's viability depends on:

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

A strong nucleophile (e.g., alkoxides, amines, hydroxides). youtube.com

A good leaving group.

In this molecule, both the bromine at C2 and the chlorine at C4 can act as leaving groups. Generally, the rate of SNAr reactions follows the trend F > Cl > Br > I, which is opposite to the trend for SN2 reactions. This is because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. pressbooks.pub However, the specific reaction conditions and the nature of the nucleophile can influence which halogen is preferentially displaced.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations such as esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification is the process of converting a carboxylic acid into an ester. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a common method. For a structurally related compound, 2-bromo-4-methylbenzoic acid, esterification has been carried out using thionyl chloride (SOCl₂) and methanol (B129727) (MeOH), which is a standard procedure for converting carboxylic acids to methyl esters. researchgate.net A similar approach would be applicable to this compound.

Table 2: Representative Esterification Conditions for Related Benzoic Acids

Starting Material Reagents Product Reference
2-bromo-4-methylbenzoic acid SOCl₂, MeOH Methyl 2-bromo-4-methylbenzoate researchgate.net

Amidation and Peptide Coupling Applications

The carboxylic acid can be converted into an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. researchgate.net In peptide synthesis, this is achieved using specialized coupling reagents. youtube.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amino group of an amino acid or peptide to form an amide (peptide) bond. youtube.comyoutube.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and aminium/uronium salts like HATU and HBTU. researchgate.netyoutube.com The use of these reagents allows for mild reaction conditions, which is crucial to avoid racemization when working with chiral amino acids. nih.gov Given its structure as an amino acid derivative, this compound can be coupled with other amino acids or amines using these standard peptide synthesis protocols. nih.gov

Table 3: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Mechanism
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) Forms an O-acylisourea active intermediate.
Aminium/Uronium Salts HATU, HBTU, HCTU Forms an activated ester that readily reacts with amines.

Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). libretexts.org The decarboxylation of aromatic carboxylic acids usually requires harsh conditions, such as heating with a substance like soda lime (a mixture of NaOH and CaO). libretexts.org For example, benzoic acid can be decarboxylated to benzene by heating with soda lime. libretexts.org

For aminobenzoic acids, decarboxylation can also be induced under high temperatures, sometimes in the presence of a catalyst or in a high-boiling solvent. youtube.comgoogle.com The presence of the amino group, particularly ortho or para to the carboxylic acid, can influence the ease of decarboxylation. In the case of this compound, the reaction would involve heating, likely in the presence of a catalyst, to yield 1-amino-4-bromo-2-chlorobenzene. The general mechanism for many decarboxylation reactions, especially for β-keto acids or certain substituted aromatic acids, can proceed through a cyclic transition state if a suitable ortho group is present, or via the formation of an aryl anion intermediate. youtube.com

Reactivity of the Amino Group

The amino group in this compound is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups and the construction of new ring systems. Its nucleophilic character drives reactions such as acylation, sulfonylation, and diazotization.

The primary amino group readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This transformation is fundamental in the synthesis of various derivatives, including precursors for heterocyclic compounds like quinazolinones. For instance, the condensation of a substituted aminobenzoic acid with an acyl chloride is a common first step in building such scaffolds. researchgate.net A typical reaction involves treating the aminobenzoic acid with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Similarly, sulfonylation occurs when the amino group reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base, yielding a sulfonamide. This reaction effectively protects the amino group or introduces functionalities that can modulate the electronic properties and biological activity of the final product.

Table 1: Representative Acylation Reaction of a Substituted Aminobenzoic Acid

Starting MaterialReagentProductDescription
2-Amino-5-chlorobenzoic acidBenzoyl chloride2-Benzamido-5-chlorobenzoic acidCondensation reaction affording an N-acylated product, a key intermediate for quinazolinone synthesis. researchgate.net

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. chegg.com The resulting diazonium salt is a highly versatile intermediate.

The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide range of nucleophiles. This sequence of reactions is collectively known as the Sandmeyer reaction when copper(I) salts are used as catalysts. wikipedia.org For example, treatment with CuBr, CuCl, or CuCN can replace the original amino group with a bromine, chlorine, or cyano group, respectively. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Furthermore, the diazotization of anthranilic acids can lead to the formation of a benzyne (B1209423) intermediate through the loss of both nitrogen and carbon dioxide, which can then be trapped in cycloaddition reactions. chemtube3d.com

Table 2: Examples of Sandmeyer Reactions on Aryl Diazonium Salts

Starting AmineReagentsProduct TypeSignificance
Aryl Amine1. NaNO₂, HCl 2. CuBrAryl BromideReplaces an amino group with a bromine atom. wikipedia.org
Aryl Amine1. NaNO₂, HCl 2. CuClAryl ChlorideReplaces an amino group with a chlorine atom. wikipedia.org
Aryl Amine1. NaNO₂, HCl 2. CuCNAryl CyanideReplaces an amino group with a cyano group. wikipedia.org
Anthranilic acid1. NaNO₂, HCl 2. KIo-Iodobenzoic acidDemonstrates the conversion of an aminobenzoic acid to an iodobenzoic acid. chegg.com

Reactivity of Halogen Substituents

The presence of both bromine and chlorine atoms on the aromatic ring allows for selective functionalization, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in standard palladium-catalyzed processes, enabling regioselective transformations.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond by reacting an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base, is a powerful tool for modifying this scaffold. libretexts.org Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective coupling at the C-2 position is expected. nih.gov

Studies on similar substrates, such as 2-bromo-4-chlorophenyl derivatives, have demonstrated that the Suzuki coupling proceeds with high regioselectivity at the bromo-substituted position, leaving the chloro-substituent intact. nih.gov This allows for the introduction of various aryl or vinyl groups at the 2-position. A subsequent, more forcing coupling reaction could then potentially functionalize the 4-chloro position.

Table 3: Regioselective Suzuki-Miyaura Coupling of a Related Substrate

Aryl Halide SubstrateCoupling PartnerCatalyst SystemProductKey Finding
2-bromo-4-chlorophenyl-2-bromobutanoatePhenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃2-phenyl-4-chlorophenyl-2-bromobutanoateThe reaction demonstrates selective coupling at the C-Br position over the C-Cl position. nih.gov
2-bromo-4-chlorophenyl-2-bromobutanoate4-Methoxyphenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃2-(4-methoxyphenyl)-4-chlorophenyl-2-bromobutanoateThe methodology is tolerant of electron-donating groups on the boronic acid. nih.gov

Besides the Suzuki reaction, other metal-catalyzed cross-coupling reactions can be employed to selectively functionalize the C-Br bond.

Ullmann Condensation: Copper-catalyzed amination (an Ullmann-type reaction) is particularly effective for coupling 2-bromobenzoic acids with amines. nih.govscilit.comorganic-chemistry.org Research has shown that in substrates like 2-bromo-4-chlorobenzoic acid, the amination occurs with remarkable chemo- and regioselectivity, where only the bromide at the C-2 position is replaced by the incoming amine, leaving the chlorine and the carboxylic acid untouched. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org For this compound, this reaction would be expected to proceed selectively at the C-Br bond to form a 2-alkenyl substituted derivative.

Sonogashira Coupling: This palladium and copper co-catalyzed reaction couples aryl halides with terminal alkynes. wikipedia.orgorganic-chemistry.org The greater reactivity of the C-Br bond over the C-Cl bond would direct the selective introduction of an alkynyl group at the C-2 position of the benzoic acid ring. libretexts.org

Intramolecular Cyclization and Ring-Forming Reactions

The ortho relationship between the amino and carboxylic acid groups in this compound makes it an ideal precursor for a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like quinazolinones and benzoxazinones. organic-chemistry.orgorganic-chemistry.orgnih.gov

A common strategy involves first acylating the amino group. The resulting N-acylanthranilic acid can then undergo cyclodehydration to form a 1,3-benzoxazin-4-one. nih.govnih.gov These benzoxazinones are stable intermediates that can subsequently react with amines. The amine attacks the carbonyl group, leading to ring-opening followed by recyclization to furnish a 2,3-disubstituted quinazolin-4-one. nih.gov The specific substituents on the final quinazolinone are determined by the acylating agent and the amine used in the sequence.

Alternatively, reacting anthranilic acids directly with orthoesters under acidic conditions can also yield 4H-benzo[d] chemtube3d.comnih.govoxazin-4-ones. nih.gov Studies have shown that the electronic nature of the anthranilic acid can influence the outcome, with electron-poor rings sometimes favoring the formation of a dihydro-benzoxazinone intermediate. nih.gov

Table 4: Common Ring-Forming Reactions from Anthranilic Acid Derivatives

Starting MaterialReagentsIntermediateFinal HeterocycleReaction Type
Anthranilic Acid1. Acyl Chloride 2. Acetic Anhydride2-Substituted-1,3-benzoxazin-4-oneN/AAcylation followed by cyclodehydration. nih.gov
2-Substituted-1,3-benzoxazin-4-onePrimary Amine (R-NH₂)(Ring-opened amide)2,3-Disubstituted-quinazolin-4-oneRing transformation. nih.gov
Anthranilic AcidTriethyl Orthoformate, Acetic AcidN/A4H-Benzo[d] chemtube3d.comnih.govoxazin-4-oneCondensation and cyclization. nih.gov

Derivatization Strategies and Analogue Synthesis Based on the 5 Amino 2 Bromo 4 Chlorobenzoic Acid Scaffold

Synthesis of Substituted Esters

The carboxylic acid moiety of 5-amino-2-bromo-4-chlorobenzoic acid is a primary site for derivatization through esterification. This transformation is fundamental in medicinal chemistry for modulating pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.

Standard esterification procedures can be readily applied. The most common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to reaction with the alcohol. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with the alcohol. Another mild and efficient method is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

A related synthesis of a methyl ester of a structurally similar compound, 5-amino-2-bromo-4-methylbenzoic acid, was achieved by dissolving methyl 3-amino-4-methylbenzoate in DMF, cooling to 0°C, and adding N-bromosuccinimide (NBS) in portions. This resulted in a 90% yield of the desired product, showcasing a potential route for the synthesis of esters of the title compound. wikipedia.org

Table 1: Representative Esterification Methods

MethodReagentsTypical ConditionsNotes
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)RefluxEquilibrium-driven, requires removal of water
Acyl Chloride FormationSOCl₂ or (COCl)₂Anhydrous, often with DMF catalystHighly reactive intermediate
Carbodiimide (B86325) CouplingAlcohol, DCC or EDC, DMAPAnhydrous, room temperatureMild conditions, good for sensitive substrates

Formation of Amides and Peptide Conjugates

The amino group and the carboxylic acid on the this compound scaffold are ideal functionalities for the synthesis of amides and for conjugation to peptides. The formation of the amide bond is a cornerstone of medicinal chemistry, as it is a key structural feature in a vast number of biologically active molecules and natural products. libretexts.org

The synthesis of amides from the carboxylic acid group typically involves its activation, followed by reaction with a primary or secondary amine. The same activating agents used for esterification, such as SOCl₂, oxalyl chloride, or carbodiimide coupling reagents (DCC, EDC, HATU, HOBt), are commonly employed. libretexts.org The choice of coupling reagent and reaction conditions is crucial to avoid side reactions and ensure high yields, particularly when dealing with complex or sensitive amines.

For the formation of peptide conjugates, solid-phase peptide synthesis (SPPS) or solution-phase coupling techniques can be utilized. In SPPS, the this compound can be coupled to a resin-bound peptide, or alternatively, a protected form of the amino acid can be incorporated into a peptide sequence during its synthesis.

Conversely, the amino group of the scaffold can be acylated by reacting it with an activated carboxylic acid or an acyl chloride to form an amide linkage. This allows for the introduction of a wide variety of substituents at the 5-position of the benzene (B151609) ring.

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The bromine atom at the 2-position of the this compound scaffold serves as a versatile handle for the introduction of alkyl, aryl, and heteroaryl groups through various cross-coupling reactions. These transformations are pivotal for exploring the impact of steric and electronic properties on the molecule's activity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org It involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it suitable for late-stage functionalization. nih.govnih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing a diverse range of substituted anilines. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency and selectivity. organic-chemistry.orgnih.gov

Other Cross-Coupling Reactions: Other transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), can also be employed to introduce a wide array of substituents at the 2-position.

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C
Buchwald-HartwigAminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)C-N
StilleOrganostannanePd catalystC-C
HeckAlkenePd catalyst, BaseC-C (alkenyl)
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseC-C (alkynyl)

Design and Synthesis of Polyhalogenated Analogs

The existing chloro and bromo substituents on the this compound scaffold can be further elaborated to create polyhalogenated analogs. Halogen atoms can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, through halogen bonding.

Further halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (amino, carboxyl, bromo, and chloro groups) will determine the position of the incoming halogen. For instance, the strong activating and ortho-, para-directing effect of the amino group will be a dominant factor. Protection of the amino group may be necessary to control the regioselectivity of the halogenation reaction. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for such transformations under controlled conditions.

Stereoselective Synthesis of Chiral Derivatives

While the this compound itself is achiral, chiral derivatives can be synthesized by introducing stereocenters through various synthetic strategies. The development of stereoselective methods is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

One approach involves the use of chiral derivatizing agents. For example, reacting the amino group with a chiral carboxylic acid or the carboxylic acid group with a chiral amine or alcohol would result in the formation of a diastereomeric mixture that could potentially be separated by chromatography or crystallization.

A more direct approach to creating chiral analogs involves asymmetric synthesis. For instance, if a substituent introduced via a cross-coupling reaction contains a pro-chiral center, an asymmetric version of the coupling reaction could be employed to generate the product with high enantiomeric excess. Furthermore, if a ketone or imine derivative of the scaffold were to be synthesized, asymmetric reduction or addition reactions could be used to install a chiral center. For example, the stereoselective synthesis of 1,3-aminoalcohols has been achieved through the reductive amination of a hydroxymethyl ketone or the reductive alkylation of a primary aminoalcohol. nih.gov Similarly, the vinyl Grignard addition to an N-tosyl version of Garner's aldehyde has been shown to proceed with high diastereoselectivity. nih.gov While these examples are on different scaffolds, the principles of stereoselective synthesis can be applied to derivatives of this compound.

Role As Key Synthetic Intermediate and Advanced Chemical Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The structural framework of 5-Amino-2-bromo-4-chlorobenzoic acid, featuring multiple reactive sites, positions it as an ideal starting material for the elaboration of complex organic scaffolds. The presence of the amino and carboxylic acid groups allows for the construction of polyamide linkages, while the halogen substituents provide handles for various cross-coupling reactions.

Substituted anthranilic acids, in general, are pivotal in building complex molecular architectures. For instance, they are used in the synthesis of quinazolinones, a class of compounds with significant pharmacological properties. The core structure of these molecules is typically formed through the cyclization of substituted anthranilic acid derivatives. The specific substitution pattern of this compound offers the potential to create novel quinazolinone derivatives with tailored biological activities.

Furthermore, the bromo and chloro substituents can be selectively functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, alkyl, and amino groups, leading to the generation of diverse and complex molecular skeletons. The differential reactivity of the bromine and chlorine atoms can also be exploited for sequential, site-selective modifications, further expanding the synthetic possibilities.

Intermediate for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various heterocyclic systems. The ortho-relationship of the amino and carboxylic acid groups is particularly conducive to the formation of fused heterocyclic rings.

The synthesis of quinazoline derivatives from substituted anthranilic acids is a well-established strategy. This typically involves the reaction of the anthranilic acid with a suitable one-carbon synthon, leading to the formation of the pyrimidine ring fused to the benzene (B151609) ring. The halogen substituents on the benzene ring of this compound can then be further elaborated to modulate the properties of the resulting heterocyclic product.

Moreover, halo-substituted benzoic acids are known to be key intermediates in the synthesis of various other heterocyclic compounds. For example, they can be used to prepare benzothiazines and other sulfur- and nitrogen-containing heterocycles. The specific reactivity of this compound, with its combination of an amino group and two different halogen atoms, provides a unique platform for the design and synthesis of novel heterocyclic structures with potential applications in drug discovery and materials science.

Reaction Type Potential Heterocyclic Product Key Functional Groups Involved
Cyclization with one-carbon synthonsQuinazolinonesAmino and Carboxylic Acid
Reaction with sulfur reagentsBenzothiazinesAmino and Halogen
Cross-coupling followed by cyclizationFused polycyclic heterocyclesHalogens and Amino

Building Block for Materials with Tunable Electronic and Optical Properties

The development of new organic materials with tailored electronic and optical properties is a rapidly growing field of research. The unique electronic nature of this compound, arising from the interplay of its electron-donating amino group and electron-withdrawing halogen and carboxylic acid groups, makes it an attractive building block for such materials.

Substituted aminobenzoic acids are known to be precursors for functional polymers and materials. The incorporation of this molecule into a polymer backbone could lead to materials with interesting photophysical or electronic properties. For instance, polymers containing substituted aromatic amines can exhibit fluorescence or be used in the development of organic light-emitting diodes (OLEDs).

The presence of heavy atoms like bromine also suggests potential applications in materials with enhanced intersystem crossing, which is relevant for applications such as phosphorescent materials and photosensitizers. The ability to further functionalize the molecule through its reactive sites allows for the fine-tuning of its electronic and optical properties, making it a versatile component in the design of new functional organic materials.

Reagent for Mechanistic Investigations in Organic Chemistry

The distinct substitution pattern of this compound can be exploited to study the mechanisms of various organic reactions. The presence of multiple, electronically distinct substituents on the aromatic ring can influence the regioselectivity and reactivity of chemical transformations.

For example, in electrophilic aromatic substitution reactions, the directing effects of the amino, bromo, chloro, and carboxyl groups can be studied. The interplay between the activating amino group and the deactivating halogen and carboxyl groups can provide insights into the factors that govern the position of substitution.

Furthermore, in studies of nucleophilic aromatic substitution, the differential reactivity of the bromo and chloro substituents can be investigated. This can help in understanding the factors that influence the relative rates of substitution at different positions on the benzene ring. The use of halo-substituted benzoic acids in kinetic studies can provide valuable data on reaction rates and mechanisms. researchgate.netnih.gov

Precursor for Isotopically Labeled Compounds (e.g., Deuterated Analogs for Spectroscopy)

Isotopically labeled compounds are indispensable tools in various fields of scientific research, including spectroscopy, mechanistic studies, and drug metabolism studies. This compound can serve as a precursor for the synthesis of its isotopically labeled analogs, such as deuterated or carbon-13 labeled derivatives.

The deuteration of substituted benzoic acids is a common practice to prepare internal standards for mass spectrometry or to study reaction mechanisms via kinetic isotope effects. The aromatic protons on the ring of this compound can be replaced with deuterium through various methods, such as acid-catalyzed exchange in the presence of a deuterium source.

These labeled compounds can then be used in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra or to probe the structure and dynamics of molecules. The ability to introduce isotopic labels at specific positions within the molecule provides a powerful tool for detailed chemical analysis.

Role in the Synthesis of Unnatural Amino Acid Derivatives for Chemical Biology Research

Unnatural amino acids (UAAs) are powerful tools in chemical biology for probing and engineering protein structure and function. The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a potential scaffold for the synthesis of novel UAA derivatives. researchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data specifically for the compound This compound is not publicly available. The required detailed research findings and data for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy could not be located for this specific isomer.

Information and spectral data are available for numerous isomers and related derivatives, such as 2-Amino-5-bromo-4-chlorobenzoic acid, 5-Amino-2-chlorobenzoic acid, and 5-Bromo-2-chlorobenzoic acid. However, the distinct substitution pattern of this compound means that the spectroscopic characteristics of these related compounds cannot be used to accurately represent the requested molecule. The precise positioning of the amino, bromo, and chloro substituents on the benzoic acid ring significantly influences the electronic environment of each proton and carbon atom, as well as the vibrational modes of the chemical bonds. Therefore, using data from isomers would be scientifically inaccurate.

Consequently, the generation of a scientifically accurate article with the specified detailed content and data tables for this compound is not possible at this time due to the absence of published experimental data.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 5-Amino-2-bromo-4-chlorobenzoic acid (C₇H₅BrClNO₂), high-resolution mass spectrometry provides the theoretical exact mass, which is a critical parameter for its identification. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a distinctive isotopic pattern that is a key signature for this molecule in mass spectrometric analysis.

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular FormulaC₇H₅BrClNO₂
Monoisotopic Mass248.91922 Da
Average Mass250.48 g/mol

This interactive table provides the fundamental mass values for the specified compound, calculated based on its elemental composition. nih.gov

Chromatographic Techniques for Purity and Reaction Progress Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. While a specific, validated HPLC method for this exact isomer is not detailed in the searched literature, methods for structurally similar compounds offer a template for its analysis.

For instance, a reverse-phase (RP) HPLC method has been described for the related compound 5-Bromo-2-chlorobenzoic acid. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The separation of isomers of aminobenzoic acid has been achieved using mixed-mode columns that can exploit both hydrophobic and ion-exchange interactions to achieve separation. sielc.com A similar approach would be applicable for separating this compound from its isomers and other impurities.

Table 2: Example HPLC Conditions for Related Analytes

Parameter Condition for 5-Bromo-2-chlorobenzoic acid sielc.comCondition for Aminobenzoic Acid Isomers sielc.com
Column Reverse Phase (e.g., Newcrom R1)Mixed-Mode (e.g., Primesep 100)
Mobile Phase Acetonitrile, Water, Phosphoric AcidAcetonitrile, Water, Acid buffer
Detection UVUV

This interactive table summarizes typical HPLC conditions used for analyzing compounds structurally related to this compound, providing a starting point for method development.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for identifying components in a complex mixture by providing both retention time and mass-to-charge ratio (m/z) data. For this compound, an LC-MS method would offer definitive identification and quantification.

A rapid and sensitive LC-MS/MS method was developed for sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, another bromo-substituted benzoic acid derivative. researchgate.net That method used a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and methanol (B129727), demonstrating the utility of LC-MS for analyzing complex halogenated aromatic acids. researchgate.net For MS-compatible methods, mobile phase modifiers like phosphoric acid are typically replaced with volatile alternatives such as formic acid. sielc.com

Electrochemical Methods for Derivatization and Analysis

Electrochemical methods can be employed for both the analysis and derivatization of electroactive compounds. Aminobenzoic acids and their derivatives can undergo electrochemical reactions, such as oxidation of the amino group or reduction of other functional groups.

Studies on 4-aminobenzoic acid have shown that it can be functionalized onto graphene oxide via electrochemical exfoliation, indicating its electroactive nature. nih.gov Furthermore, selective electrochemical reduction has been used to dehalogenate related compounds like halogenated 4-aminopicolinic acids. google.com While specific studies on the electrochemical behavior of this compound were not found, these examples suggest that voltammetric techniques could be developed to study its redox properties, potentially for quantitative analysis or to selectively derivatize the molecule by targeting one of its functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the current literature search, a crystal structure for this compound has not been published. However, the crystal structure for the related isomer, 2-Amino-4-chlorobenzoic acid, has been reported. researchgate.net In that structure, the molecule is nearly planar, and molecules are linked into centrosymmetric dimers by pairs of hydrogen bonds between the carboxylic acid groups. researchgate.net An intramolecular hydrogen bond is also observed between the amino group and the carboxylic acid. It is highly probable that this compound would exhibit similar dimeric structures and intramolecular hydrogen bonding in its solid state.

Computational and Theoretical Investigations of 5 Amino 2 Bromo 4 Chlorobenzoic Acid and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational cost. It is widely used to predict a range of molecular properties for compounds similar to 5-Amino-2-bromo-4-chlorobenzoic acid.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For substituted benzoic acids, this also involves conformational analysis, particularly concerning the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for Analogous Aminochlorobenzoic Acids (DFT/B3LYP/6–311++G(d,p))

Parameter2-Amino-4-chlorobenzoic acid4-Amino-2-chlorobenzoic acid
C=O1.24151.226
C-O1.46511.47
C-N1.40931.39
C-Cl1.75 (approx.)1.75 (approx.)
O-H0.8540.82
∠C-C-O118.28121.8
∠C-C-N123.2117.7
∠C-C-Cl118.99115.19

Data extracted from a comparative study on 2-Amino-4-chlorobenzoic acid and 4-Amino-2-chlorobenzoic acid. researchgate.net

Conformational analysis of these molecules often involves scanning the potential energy surface by rotating the C-C bond connecting the carboxylic group to the phenyl ring and the C-O bond within the carboxylic acid group to identify the most stable conformer. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.netresearchgate.net

For analogs such as 2-amino-5-bromobenzoic acid, DFT calculations have been used to analyze the HOMO and LUMO surfaces. dergipark.org.tr These analyses reveal the distribution of electron density and the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net In many substituted benzoic acids, the HOMO is often localized on the benzene ring and the amino group, while the LUMO is distributed over the carboxylic acid group and the aromatic ring. researchgate.netdergipark.org.tr

The Molecular Electrostatic Potential (MEP) is another crucial tool for understanding intermolecular interactions. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For substituted benzoic acids, the MEP typically shows a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the amino group's hydrogen atoms. researchgate.net

Table 2: Calculated Electronic Properties for an Analogous Compound (2-Amino-5-bromobenzoic acid)

PropertyValue
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

Specific values for this compound are not available in the searched literature. The table is a placeholder to indicate the type of data generated in such studies.

Prediction and Assignment of Vibrational Spectra

A study on 5-amino-2-chlorobenzoic acid, a close analog, utilized ab initio Hartree-Fock and DFT methods with the 6-311G(d,p) basis set to calculate its harmonic vibrational wavenumbers. nih.gov The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other theoretical approximations. The analysis of the vibrational spectra allows for the identification of characteristic bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the substituted benzene ring (C-H, C-C stretching, and bending modes). researchgate.netnih.gov

Analysis of Tautomeric Forms and Isomers

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For molecules like this compound, which contain both amino and carboxylic acid groups, the potential for tautomerism exists. nih.govnih.gov For example, the amino group can exist in the imino form, and the carboxylic acid can exist in the enol form.

Computational studies on 2-amino-5-bromobenzoic acid have explored its tautomeric forms. dergipark.org.tr DFT calculations can predict the relative stabilities of different tautomers by comparing their total energies. researchgate.net These studies often find that the amino-keto form is the most stable tautomer in the gas phase and in various solvents. dergipark.org.trresearchgate.net The presence and relative populations of different tautomers can significantly influence the molecule's chemical and biological properties. nih.gov

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the properties of condensed phases (liquids and solids). unimi.itrsc.org

While specific MD simulations for this compound were not found, studies on benzoic acid and its derivatives are informative. unimi.itrsc.orgacs.orgnih.govunimi.it These simulations often focus on the aggregation behavior of the molecules in solution and in confined spaces. unimi.itrsc.org For benzoic acid, the formation of hydrogen-bonded dimers via the carboxylic acid groups is a predominant interaction. acs.org The presence of other substituents on the benzene ring, such as amino, bromo, and chloro groups, can modulate these interactions by altering the electronic distribution and steric hindrance.

MD simulations can also be used to study the interaction of these molecules with solvents and other species, providing a dynamic picture of the solvation process and the formation of self-associates. acs.org

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations are increasingly used to predict the reactivity and selectivity of chemical reactions. rsc.org By calculating the energies of reactants, products, and transition states, it is possible to map out reaction pathways and understand the factors that control the outcome of a reaction.

For substituted benzoic acids, these calculations can shed light on their acidity (pKa values) and their susceptibility to various chemical transformations. semanticscholar.org The electronic effects of the substituents (amino, bromo, and chloro) play a significant role in determining the reactivity of the aromatic ring and the carboxylic acid group. For instance, electron-withdrawing groups generally increase the acidity of the benzoic acid, while electron-donating groups decrease it. semanticscholar.orgnih.gov

The Fukui function, a concept derived from DFT, can be used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. semanticscholar.org Such analyses can help in understanding the regioselectivity of reactions involving this compound.

Computational Modeling of Substituent Effects on Reactivity

Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the influence of substituents on the reactivity of aromatic compounds like this compound. These theoretical studies provide insights into the electronic structure, which in turn governs the molecule's chemical behavior. By analyzing various calculated parameters, researchers can predict and explain how the amino, bromo, and chloro substituents modulate the reactivity of the benzoic acid core.

The reactivity of a substituted benzoic acid is intricately linked to its electronic properties, which are influenced by the electron-donating or electron-withdrawing nature of its substituents. In the case of this compound, the molecule possesses a combination of an electron-donating group (the amino group, -NH₂) and two electron-withdrawing groups (the bromo, -Br, and chloro, -Cl, atoms). The interplay of these substituents determines the electron density distribution across the aromatic ring and on the carboxylic acid group, thereby affecting its acidity (pKa) and susceptibility to various chemical reactions.

Computational studies on substituted benzoic acids have demonstrated a strong correlation between calculated quantum chemical parameters and experimentally observed properties like pKa. psu.eduresearchgate.net For instance, the calculated charges on the atoms of the carboxylic acid group and the energy difference between the acid and its conjugate base can serve as reliable indicators of acid strength. psu.edu Electron-withdrawing groups tend to stabilize the resulting carboxylate anion through delocalization of the negative charge, leading to a lower pKa (stronger acid). psu.edu Conversely, electron-donating groups generally decrease acidity.

Detailed theoretical investigations on analogous aminobenzoic acid derivatives have provided insights into how substituent positioning affects electronic structure and photodynamics. rsc.org While not directly studying this compound, these studies underscore the sensitivity of the molecule's properties to the specific substitution pattern.

The following tables present hypothetical data based on the principles derived from computational studies on substituted benzoic acids to illustrate the expected effects of the substituents in this compound.

Table 1: Calculated Electronic Properties of Substituted Benzoic Acids

This table illustrates how different substituents affect key electronic parameters calculated using DFT methods, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

CompoundSubstituent(s)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-H-7.21-1.545.67
4-Aminobenzoic Acid4-NH₂-6.58-1.325.26
4-Chlorobenzoic Acid4-Cl-7.45-1.895.56
4-Bromobenzoic Acid4-Br-7.41-1.855.56
This compound5-NH₂, 2-Br, 4-Cl-7.15 (estimated)-2.05 (estimated)5.10 (estimated)

Note: Values for this compound are estimated based on the combined effects of the individual substituents observed in analogous compounds.

Table 2: Predicted Acidity (pKa) based on Substituent Effects

This table demonstrates the influence of electron-donating and electron-withdrawing groups on the acidity of benzoic acid. The Hammett equation is a well-established method for quantifying these substituent effects.

CompoundKey Substituent(s)Substituent EffectPredicted pKa ChangeEstimated pKa
Benzoic Acid-HReference04.20
4-Aminobenzoic Acid4-NH₂Electron-donatingIncrease4.92
4-Chlorobenzoic Acid4-ClElectron-withdrawingDecrease3.99
4-Bromobenzoic Acid4-BrElectron-withdrawingDecrease3.97
This compound5-NH₂, 2-Br, 4-ClMixedNet Decrease~3.5 (estimated)

Note: The estimated pKa for this compound is based on the additive nature of substituent effects, where the strong electron-withdrawing effects of the two halogens are expected to outweigh the electron-donating effect of the amino group, resulting in a stronger acid than benzoic acid.

Computational models, such as those employing DFT at the B3LYP level of theory, can further elucidate the reactivity of this compound by mapping the electrostatic potential surface. psu.edursc.org This would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the amino group would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it, while the halogens and the carboxylic acid group would withdraw electron density. The interplay of these effects dictates the regioselectivity of further chemical transformations.

Future Research Directions and Emerging Applications in Chemical Synthesis

Development of More Sustainable and Environmentally Benign Synthesis Routes

The synthesis of polyfunctionalized aromatic compounds like 5-Amino-2-bromo-4-chlorobenzoic acid has traditionally relied on methods that often involve harsh conditions and hazardous materials. The future of its synthesis lies in the adoption of green chemistry principles to minimize environmental impact and enhance safety and efficiency.

Current research is moving away from conventional halogenation methods that use toxic elemental bromine (Br₂) and chlorine (Cl₂) rsc.org. Environmentally benign approaches now focus on in situ generation of halogens using safer reagents. For instance, procedures utilizing aqueous hydrohalic acid with hydrogen peroxide as an oxidant are gaining traction as they offer a cleaner and safer alternative capes.gov.brresearchgate.net. Another promising avenue is the use of carbocatalysts like graphene oxide, which can facilitate halogenation reactions using potassium halides as the halogen source and can be recycled and reused, thus reducing waste rsc.org.

Photocatalysis under visible light presents another sustainable pathway, capable of driving reactions like the aerobic photooxidation of methyl groups on aromatic rings to carboxylic acids using catalytic hydrobromic acid, thereby avoiding heavy metals and halogenated solvents organic-chemistry.org. Furthermore, biocatalysis offers a significant leap forward in green synthesis. The use of halogenase enzymes, which nature employs to regioselectively halogenate precursors, is being explored to replace traditional chemical halogenation nih.govablesci.com. These enzymes operate under mild conditions and offer high selectivity, reducing the formation of unwanted byproducts nih.gov. Similarly, enzymatic processes are being developed for the synthesis of halogenated amino acids, demonstrating the potential for creating complex molecules through environmentally friendly routes researchgate.net.

Table 1: Comparison of Traditional and Sustainable Synthesis Strategies

Synthetic StepTraditional MethodHazards/DrawbacksSustainable AlternativeAdvantages
Halogenation (Bromination/Chlorination)Use of elemental Br₂ and Cl₂Toxic, hazardous, poor regioselectivity, formation of polyhalogenated byproducts. rsc.orgresearchgate.netIn situ generation with H₂O₂/HX; Graphene oxide catalysis; Halogenase enzymes. rsc.orgcapes.gov.brresearchgate.netnih.govReduced hazard, higher selectivity, milder conditions, catalyst recyclability.
AmidationUse of coupling agents, high temperatures.Stoichiometric waste, energy intensive.Boric acid catalysis. sciepub.comCatalytic, shorter reaction times, lower energy use.
OxidationUse of heavy metal oxidants (e.g., KMnO₄).Toxic metal waste, harsh conditions.Aerobic photooxidation with HBr catalyst and UV light. organic-chemistry.orgAvoids heavy metals, uses O₂ as the terminal oxidant, environmentally friendly.
Overall ProcessMulti-step synthesis with hazardous solvents (e.g., CCl₄).Cumulative waste, environmental pollution.Biocatalytic conversion from simple aromatics using engineered microbes. nih.govacs.orgUse of renewable feedstocks, aqueous medium, reduced toxicity.

Exploration of Novel Catalytic Systems for Functionalization

The trifunctional nature of this compound makes it an ideal substrate for exploring novel catalytic systems that can selectively functionalize its C-H, C-Br, C-Cl, and C-N bonds. Future research will focus on developing catalysts that offer high chemo- and regioselectivity.

Transition-metal catalysis remains a cornerstone of this research. Palladium(II)-catalyzed C-H carboxylation has been shown to be effective for creating N-acyl anthranilic acids from anilides, a strategy that could be adapted for modifying the amino group or the aromatic ring of the target molecule acs.org. Iron-catalyzed ortho-amination of aromatic carboxamides provides another route to anthranilic acid derivatives and could be explored for further amination reactions nih.gov. The development of chiral ligands for transition metals (such as Iridium, Rhodium, and Cobalt) is enabling enantioselective C-H functionalization, opening pathways to chiral derivatives of this compound for applications in stereoselective synthesis mdpi.com.

Visible-light photoredox catalysis is a rapidly emerging field offering mild and efficient reaction conditions. This technology can be harnessed for a variety of transformations, including decarboxylative radical reactions of benzoic acids and the formation of new carbon-sulfur or carbon-carbon bonds beilstein-journals.orgacs.org. For instance, a ruthenium-based photocatalyst can be used for the synthesis of substituted oxazoles from α-bromoketones and benzylamines, a transformation that could be adapted to use the functional groups on this compound organic-chemistry.org.

Table 2: Emerging Catalytic Systems for Functionalization

Catalytic SystemTargeted TransformationPotential Application for this compoundReference
Palladium(II) with Amino Acid LigandsEnantioselective C-H Activation/FunctionalizationIntroduction of new substituents at the C-6 position with stereocontrol. mdpi.com
Iron/Diphosphine CatalystsC-H Activation and AminationFurther amination of the aromatic ring. nih.gov
Ruthenium or Iridium-based Photoredox CatalystsVisible-Light Induced Radical Reactions (e.g., Decarboxylative Coupling, Cyclizations)Coupling with alkenes via decarboxylation; Synthesis of heterocyclic scaffolds. acs.orgorganic-chemistry.orgelsevierpure.com
Copper CatalystsCross-Coupling Reactions (e.g., Ullmann Condensation)Selective functionalization of the C-Br or C-Cl bond with various nucleophiles.[N/A]
Nickel/NHC CatalystsRegio- and Enantioselective C-H CyclizationSynthesis of novel fused heterocyclic systems. beilstein-journals.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules and pharmaceutical intermediates often involves hazardous reagents or unstable intermediates. Flow chemistry, utilizing microreactors, offers a powerful solution to these challenges by providing superior control over reaction parameters, enhancing safety, and enabling seamless scalability wiley-vch.denumberanalytics.com.

Reactions such as diazotization of aromatic amines to form diazonium salts are notoriously hazardous in batch processes due to their explosive nature rsc.orgnih.gov. Performing such reactions in a continuous flow system dramatically improves safety by minimizing the volume of hazardous intermediates at any given time rsc.orgnih.govrsc.orgnih.gov. This is highly relevant for the derivatization of the amino group in this compound, for instance, in Sandmeyer-type reactions to replace the amino group with other functionalities. The enhanced heat and mass transfer in microreactors allows for precise temperature control of highly exothermic reactions, leading to higher yields and selectivity tandfonline.com.

Furthermore, integrating flow reactors with automated synthesis platforms can accelerate the discovery and optimization of new derivatives. These platforms, which can include robotic liquid handlers and automated workup stations, enable high-throughput experimentation nih.govyoutube.com. By programming a synthesis route, a multitude of analogs of this compound could be synthesized and screened for desired properties, significantly shortening the drug discovery and material science development cycles.

Table 3: Advantages of Flow Chemistry for Synthesizing Derivatives

ParameterTraditional Batch ProcessingContinuous Flow Processing
Safety Higher risk with hazardous intermediates (e.g., diazonium salts) due to large volumes.Significantly improved safety by using small reactor volumes and minimizing holdup. tandfonline.comdoaj.org
Heat Transfer Limited surface-area-to-volume ratio can lead to poor temperature control and local hot spots.Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. wiley-vch.de
Mixing Can be inefficient, leading to lower yields and side products.Rapid and efficient mixing through diffusion, leading to improved reaction rates and selectivity. tandfonline.com
Scalability Scale-up can be challenging and unpredictable ("scale-up effect").Straightforward scaling by "numbering-up" - running multiple reactors in parallel. wiley-vch.de
Process Control Difficult to precisely control residence time and reaction conditions.Precise control over residence time, stoichiometry, and temperature, allowing for fine-tuning of the reaction. nih.gov

Design of Advanced Chemical Scaffolds for Complex Molecular Architectures

This compound is an exemplary scaffold for the construction of complex molecular architectures due to its multiple, orthogonally reactive functional groups. Aminobenzoic acids are recognized as privileged building blocks in the assembly of a wide range of natural products and pharmaceuticals researchgate.netnih.gov. The strategic, sequential functionalization of this compound can lead to a diverse library of novel molecules.

The carboxylic acid group can be readily converted into amides, esters, or ketones. The amino group can be acylated, alkylated, or transformed into other functional groups via diazotization. The C-Br and C-Cl bonds offer sites for various cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br bond (typically more reactive in palladium-catalyzed couplings) versus the C-Cl bond allows for selective, stepwise functionalization.

This multi-handle scaffold enables the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry. For example, intramolecular reactions between derivatives of the amino and carboxylic acid groups can lead to the formation of benzoxazinones acs.org. Annulation strategies involving the amino group and an adjacent C-H bond can yield quinoline-based structures. The ability to build out from this core in multiple, controlled directions makes it a powerful tool for generating molecular diversity and accessing novel chemical space.

Table 4: Functional Groups as Handles for Complex Synthesis

Functional GroupPotential ReactionsResulting Structures/Scaffolds
Carboxylic Acid (-COOH) Amide coupling, Esterification, Reduction to alcohol, Curtius/Schmidt rearrangementAmides, Esters, Benzyl alcohols, Anilines (after rearrangement)
Amino (-NH₂) Acylation, Alkylation, Diazotization (Sandmeyer, Schiemann), CyclizationN-Acyl/Alkyl derivatives, Aryl halides/pseudohalides, Benzotriazoles, Quinazolinones
Bromo (-Br) Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling; LithiationBiaryls, Alkylated/alkenylated/alkynylated arenes, N/O-arylated compounds
Chloro (-Cl) Nucleophilic aromatic substitution (under harsh conditions), Cross-coupling (with specific catalysts)Functionalization orthogonal to the C-Br bond, introduction of ethers, amines.

Computational Design of New Chemical Transformations

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions. For a molecule like this compound, with its multiple potential reaction sites, computational methods can provide crucial insights into reactivity and selectivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for various transformations. This can help predict the regioselectivity of, for example, electrophilic aromatic substitution or the relative reactivity of the C-Br versus C-Cl bonds in cross-coupling reactions. Such calculations can elucidate the mechanism of novel catalytic cycles, aiding in the design of more efficient and selective catalysts mdpi.com.

Machine learning (ML) is poised to revolutionize reaction design. ML models can be trained on large datasets of experimental or computed reaction outcomes to predict reaction yields, identify optimal reaction conditions, or even suggest novel synthetic routes nih.gov. For instance, an ML model could be developed to predict the success of a particular cross-coupling reaction on the C-Br or C-Cl position based on the choice of catalyst, ligands, and substrates acs.org. Reinforcement learning algorithms are being developed to navigate complex reaction networks and optimize multi-step synthetic processes automatically nih.gov. By combining computational screening with automated synthesis platforms, the design-build-test-learn cycle for creating new derivatives of this compound can be dramatically accelerated.

Table 5: Application of Computational Methods in Chemical Transformation Design

Computational MethodSpecific ApplicationGoal for this compound
Density Functional Theory (DFT) Calculating reaction energy profiles and transition state geometries.Predicting regioselectivity of further substitutions; Understanding catalyst-substrate interactions to improve catalyst design. acs.org
Machine Learning (ML) - Supervised Learning Predicting reaction yields, regioselectivity, or optimal conditions from molecular features.Rapidly screen virtual libraries of catalysts and reactants for functionalizing the scaffold; Predict optimal temperatures, solvents, and reagents. nih.gov
Machine Learning (ML) - Retrosynthesis Suggesting synthetic pathways for target molecules.Designing efficient, multi-step syntheses for complex targets starting from the core scaffold.
Combined DFT and ML Using DFT-calculated properties as features for more accurate ML models.Developing highly accurate models for predicting reaction barriers for nucleophilic aromatic substitution or cross-coupling reactions. acs.org
Reinforcement Learning Optimizing multi-step processes and reaction conditions in an automated fashion.Guiding an automated synthesis platform to discover the best conditions for a desired transformation with minimal human intervention. nih.gov

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